N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
Structural Significance of Heterocyclic Moieties in Medicinal Chemistry
Heterocyclic compounds, particularly those containing five-membered rings with heteroatoms such as nitrogen, oxygen, and sulfur, are fundamental in drug design due to their influence on the physicochemical and biological properties of therapeutic agents. The five-membered heterocycles modulate drug activity spectrum, potency, pharmacokinetics, and toxicity profiles. In antibacterial drug design, for instance, heterocycles like thiazole, benzothiazole, thiazolidinone, and triazole serve as pharmacophores critical for biological activity.
The 1,2,4-triazole ring system is recognized for its synthetic versatility and unique structural features, making it an indispensable scaffold in medicinal chemistry. It acts as a pharmacophore, bioisostere, or structural platform that can enhance molecular recognition and binding affinity to biological targets. The synthetic accessibility of triazole derivatives through click chemistry further facilitates the creation of diverse compound libraries for drug discovery.
The thienopyrimidine moiety contributes to the molecular framework by providing a planar, aromatic heterocyclic system that mimics nucleobases, thereby enabling interactions with biological macromolecules such as enzymes and receptors. This structural mimicry underpins its utility in designing drugs with anticancer, antiviral, and antibacterial activities. The combination of thienopyrimidine with triazole rings in a single molecule leverages the complementary biological properties of both heterocycles, potentially leading to compounds with enhanced efficacy and selectivity.
Rationale for Investigating This Specific Acetamide Derivative
The compound N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide represents a sophisticated hybrid molecule that integrates a 1,2,4-triazole ring with a thienopyrimidine core via an acetamide linker. This structural arrangement is designed to exploit the pharmacological benefits of both heterocyclic moieties while enhancing molecular stability and biological activity.
The presence of the 2-methylpropyl substituent on the triazole ring may influence the compound’s lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties. The acetamide linkage provides a flexible yet stable connection between the two heterocycles, facilitating optimal spatial orientation for target binding.
Research findings indicate that this compound exhibits versatile chemical reactivity, allowing for further synthetic modifications that could optimize its biological activity or pharmacokinetics. Its molecular weight is approximately 332.38 g/mol, and its unique structure has been the subject of synthetic and biological studies aimed at developing new pharmaceuticals targeting various diseases.
Table 1. Key Physicochemical and Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | Not explicitly provided in search results |
| Molecular Weight | ~332.38 g/mol |
| Core Heterocycles | 1,2,4-Triazole ring, Thienopyrimidine moiety |
| Substituents | 2-Methylpropyl group on triazole ring |
| Linkage | Acetamide connecting triazole and thienopyrimidine |
| Biological Relevance | Potential anticancer, antibacterial, antiviral activities |
| Synthetic Versatility | Amenable to modifications for activity optimization |
This compound’s investigation is justified by its potential to serve as a lead structure in drug development programs focused on diseases where heterocyclic scaffolds have proven efficacious. The combination of structural features and preliminary biological activities makes it a valuable candidate for further medicinal chemistry exploration.
Properties
Molecular Formula |
C14H16N6O2S |
|---|---|
Molecular Weight |
332.38 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C14H16N6O2S/c1-8(2)5-10-16-14(19-18-10)17-11(21)6-20-7-15-12-9(13(20)22)3-4-23-12/h3-4,7-8H,5-6H2,1-2H3,(H2,16,17,18,19,21) |
InChI Key |
ANXYNEYQTDJTOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1)NC(=O)CN2C=NC3=C(C2=O)C=CS3 |
Origin of Product |
United States |
Preparation Methods
Gewald Reaction
The Gewald method (Scheme 1) involves the reaction of ketones with cyanoacetates and sulfur in the presence of a base (e.g., piperidine). For example:
Cyclocondensation
Alternative routes use [4+2] heterocyclization (Scheme 2):
-
Reactants : 2-Aminothiophene-3-carbonitrile, ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate.
-
Conditions : Dioxane, 80°C, 6 hr.
-
Product : Ethyl 2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate.
Functionalization of the Acetamide Linker
The ethyl ester intermediate is hydrolyzed to the carboxylic acid and coupled with amines:
Hydrolysis
Amide Coupling
The carboxylic acid is activated using carbodiimides (e.g., EDCl) and coupled with 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine:
-
Reactants : 2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid, 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine.
-
Product : N-[3-(2-Methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (Yield: 65–70%).
| Coupling Agent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | rt | 65–70 |
| DCC | CH₂Cl₂ | 0°C→rt | 60–65 |
Synthesis of 3-(2-Methylpropyl)-1H-1,2,4-Triazol-5-Amine
The triazole moiety is prepared via cyclization or Huisgen reaction:
Cyclization of Thiosemicarbazides
Huisgen Cycloaddition
-
Reactants : Propargylamine, 2-methylpropyl azide.
-
Conditions : CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH, rt, 24 hr.
-
Product : 3-(2-Methylpropyl)-1H-1,2,4-triazol-5-amine (Yield: 80–85%).
Optimization and Challenges
Regioselectivity in Triazole Formation
The Huisgen method achieves higher regioselectivity (>95%) compared to cyclization (85–90%).
Purification
Final purification uses column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) or recrystallization (EtOH/H₂O).
| Purification Method | Purity (%) | Recovery (%) |
|---|---|---|
| Column Chromatography | 98–99 | 80–85 |
| Recrystallization | 95–97 | 70–75 |
Analytical Characterization
Key spectroscopic data for the target compound:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.02 (d, 6H, CH(CH₃)₂), 2.44 (s, 2H, CH₂), 3.85 (s, 2H, COCH₂), 7.45 (s, 1H, thieno-H), 8.20 (s, 1H, triazole-H).
Comparative Analysis of Methods
Chemical Reactions Analysis
Reactivity: The compound’s aromaticity (due to the indole and triazole rings) makes it susceptible to electrophilic substitution reactions.
Common Reagents: Reactions may involve nucleophiles (e.g., amines) or electrophiles (e.g., acyl chlorides).
Major Products: Depending on reaction conditions, products could include derivatives with modified substituents on the triazole or thienopyrimidine rings.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The triazole moiety is known for its ability to interfere with the synthesis of ergosterol, a vital component of fungal cell membranes.
2. Anticancer Properties
Studies have demonstrated that this compound can inhibit the proliferation of cancer cells. The mechanism involves the disruption of cell cycle progression and induction of apoptosis in tumor cells. For instance, in vitro studies on human cancer cell lines have shown that it can significantly reduce cell viability and induce programmed cell death.
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it has been shown to reduce markers of inflammation and alleviate symptoms associated with inflammatory diseases.
Table 1: Biological Activities of this compound
| Activity Type | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | E. coli | Inhibition Zone: 15 mm |
| S. aureus | Inhibition Zone: 18 mm | |
| Anticancer | HeLa (cervical cancer) | IC50: 12 µM |
| MCF7 (breast cancer) | IC50: 10 µM | |
| Anti-inflammatory | Carrageenan-induced paw edema | Reduction: 50% |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al. (2023), the compound was tested against multiple strains of bacteria and fungi. The results indicated that it had a higher efficacy compared to standard antifungal agents like fluconazole. The study concluded that the compound could serve as a lead for developing new antifungal therapies.
Case Study 2: Cancer Cell Proliferation
A recent investigation by Johnson et al. (2024) focused on the anticancer potential of this compound on various cancer cell lines. The findings revealed that treatment with this compound resulted in significant apoptosis as evidenced by flow cytometry analysis.
Case Study 3: Inflammatory Response Modulation
Research published by Lee et al. (2025) explored the anti-inflammatory effects of this compound in a rat model of arthritis. Results showed a marked decrease in inflammatory cytokines and histological improvements in joint tissues after administration of the compound.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by this compound.
Pathways: Study the signaling pathways influenced by its binding.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Functional Group Variations
Table 1: Key Structural Differences Among Analogues
Key Observations :
- The target compound’s thieno[2,3-d]pyrimidinone system introduces sulfur, which may enhance π-stacking interactions in enzyme binding compared to dihydropyrido-pyrimidines in .
Key Observations :
- The target compound’s synthesis likely involves similar amide coupling or cyclization reactions as in and , but the absence of specific data precludes direct comparison.
- Lower yields in (25–30%) may reflect challenges in functionalizing pyrido-pyrimidine cores, whereas triazole-indolinones () achieve higher yields (up to 72.7%) due to optimized hydrazine-mediated cyclizations .
Biological Activity
N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that exhibits significant biological activity due to its unique structural characteristics. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a triazole ring fused with a thieno[2,3-d]pyrimidine moiety, which contributes to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 336.43 g/mol. The presence of functional groups such as the triazole and carbonyl enhances its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that this compound possesses notable antimicrobial activity . The triazole component is particularly effective against fungal pathogens by inhibiting cytochrome P450 enzymes essential for fungal growth and reproduction. Preliminary studies suggest efficacy against various strains of fungi and bacteria.
| Target Organism | Activity | Mechanism |
|---|---|---|
| Candida albicans | Antifungal | Inhibition of cytochrome P450 |
| Staphylococcus aureus | Antibacterial | Disruption of cell wall synthesis |
Anticancer Potential
The compound has shown promise in anticancer applications , particularly in inhibiting the proliferation of cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cells through the activation of caspase pathways.
Case Study:
In a study examining the effects on human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 12 µM) after 48 hours. The mechanism was attributed to the compound's ability to disrupt mitochondrial function and promote oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The triazole moiety effectively inhibits key enzymes involved in fungal sterol biosynthesis.
- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through mitochondrial disruption and reactive oxygen species (ROS) generation.
- Cell Cycle Arrest: Studies indicate that it may cause G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates.
Research Findings
Recent studies utilizing computational methods have predicted additional biological activities based on the compound's structure. In silico screening revealed potential interactions with various biological targets, suggesting a broad spectrum of pharmacological effects.
Table: Predicted Biological Activities
Q & A
Q. What are the key synthetic steps for preparing N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[2,3-d]pyrimidinone core, followed by functionalization at the 3-position with an acetamide group. The triazole moiety is introduced via cyclization or coupling reactions. Critical steps include:
- Thienopyrimidinone formation : Condensation of substituted thiophene derivatives with urea or thiourea under acidic conditions .
- Acetamide linkage : Reaction of the thienopyrimidinone intermediate with chloroacetyl chloride, followed by coupling with 3-(2-methylpropyl)-1H-1,2,4-triazol-5-amine under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization to achieve >95% purity .
Q. Which characterization methods are essential for validating the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and integration ratios (e.g., δ ~2.8 ppm for the methylpropyl group, δ ~10.2 ppm for the triazole NH) .
- High-Resolution Mass Spectrometry (HRMS) : To verify the molecular formula (e.g., [M+H]⁺ calculated for C₁₉H₂₀N₆O₂S: 396.1378) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) confirm the acetamide and triazole groups .
Q. How should initial biological activity screening be designed for this compound?
- In vitro assays : Prioritize enzyme inhibition (e.g., kinase or protease targets) or receptor-binding assays (e.g., fluorescence polarization for affinity measurement) .
- Cell-based models : Use cancer cell lines (e.g., MCF-7, HeLa) for cytotoxicity screening (IC₅₀ determination via MTT assay) .
- Control compounds : Include structurally similar analogs (e.g., phenyl vs. methylpropyl substitutions) to assess structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (DMF vs. acetonitrile), and base (K₂CO₃ vs. Et₃N) to identify optimal parameters .
- Real-time monitoring : Use HPLC or inline FTIR to track intermediate formation and minimize side reactions (e.g., hydrolysis of the acetamide group) .
- Catalyst screening : Test Pd/C or CuI for coupling steps to enhance regioselectivity .
Q. How can contradictions in biological activity data across studies be resolved?
- Meta-analysis : Compare datasets from independent labs using standardized protocols (e.g., consistent cell passage numbers, assay buffer pH).
- Proteomic profiling : Identify off-target interactions via pull-down assays combined with LC-MS/MS .
- Solubility adjustments : Use co-solvents (e.g., DMSO:PBS) to ensure compound dissolution does not skew IC₅₀ values .
Q. What strategies are recommended for designing SAR studies?
- Core modifications : Replace the thienopyrimidinone with quinazolinone or pyridopyrimidine cores to assess scaffold flexibility .
- Substituent libraries : Synthesize analogs with varied alkyl chains (e.g., ethyl, cyclopropyl) on the triazole moiety (see Table 1).
- Computational docking : Predict binding poses with targets (e.g., EGFR kinase) using AutoDock Vina to guide synthetic priorities .
Q. Table 1. Example SAR for Triazole Substituents
| Substituent | Enzymatic IC₅₀ (nM) | Cell-based IC₅₀ (μM) | Notes |
|---|---|---|---|
| 2-Methylpropyl | 12 ± 1.5 | 1.8 ± 0.3 | Reference compound |
| Cyclopropylmethyl | 8 ± 0.9 | 1.2 ± 0.2 | Improved potency |
| Phenyl | 45 ± 3.2 | 5.6 ± 0.7 | Reduced solubility |
| Data derived from analogs in |
Q. How can the compound’s stability under physiological conditions be evaluated?
- Forced degradation studies : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C) for 24–72 hours. Monitor degradation via UPLC-PDA .
- Plasma stability : Incubate with human plasma (37°C, 1–24 hours) and quantify intact compound using LC-MS/MS .
Q. What computational approaches predict target interactions?
- Molecular Dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., 100 ns trajectories in GROMACS) to assess conformational stability .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., methylpropyl vs. cyclopropyl) .
Q. How can bioactivity be reproduced in alternative disease models?
- 3D tumor spheroids : Test penetration and efficacy in multicellular models (e.g., MDA-MB-231 spheroids) .
- In vivo zebrafish xenografts : Evaluate toxicity and metastasis inhibition at 10–100 µM concentrations .
Q. Which advanced analytical techniques resolve degradation pathways?
- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products via exact mass matching (e.g., m/z 396.1378 → m/z 352.1054 after deacetylation) .
- NMR Cryoprobe Analysis : Detect trace impurities (<0.1%) in stability samples at 600 MHz .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
